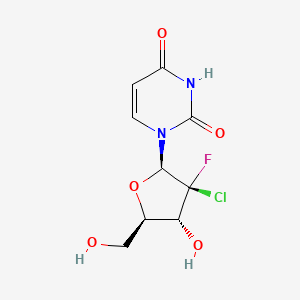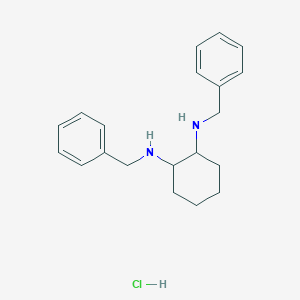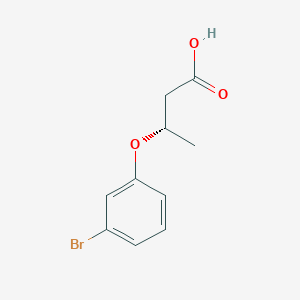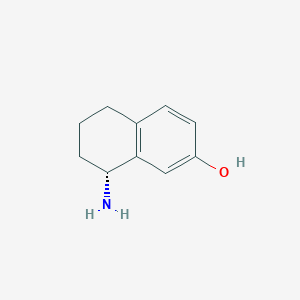
r-7-Monohydroxy aminotetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a tetrahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reduction of a naphthalene derivative followed by amination and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthaldehydes, while reduction of the amino group may produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride include other tetrahydronaphthalene derivatives with different functional groups, such as:
- 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
- 8-hydroxy-5,6,7,8-tetrahydronaphthalene
- 8-amino-5,6,7,8-tetrahydronaphthalene
Uniqueness
What sets ®-8-amino-5,6,7,8-tetrahydronaphthalen-2-olhydrochloride apart from these similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl groups
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(8R)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1 |
InChI-Schlüssel |
SXQYMLTXGOSXPE-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)O)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


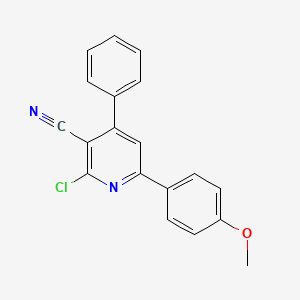
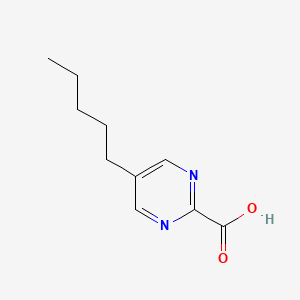
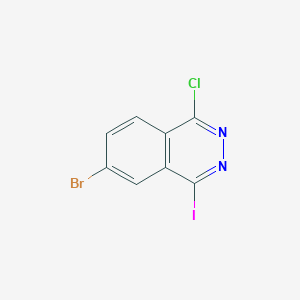
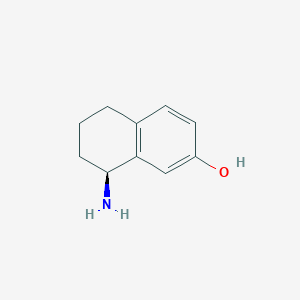
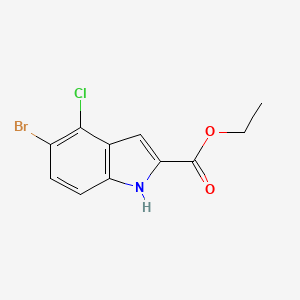
![Imidazo[1,2-a]pyrazin-5(1H)-one](/img/structure/B13107091.png)
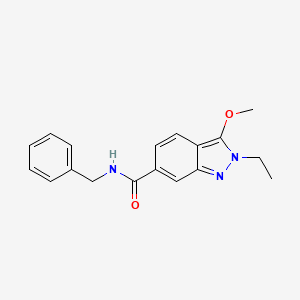

![(S)-Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate](/img/structure/B13107107.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13107108.png)
